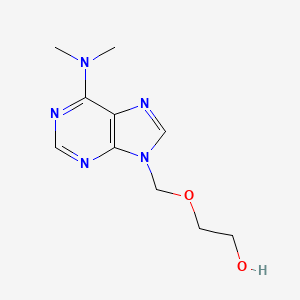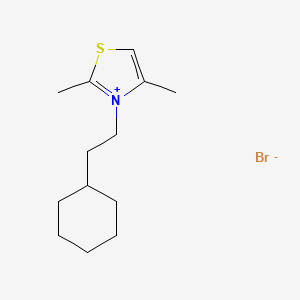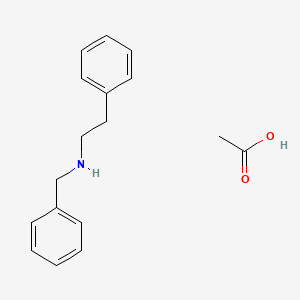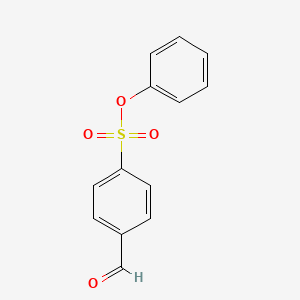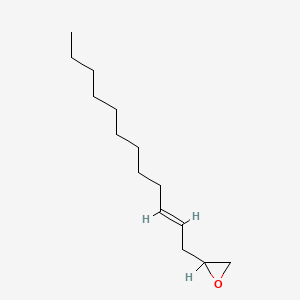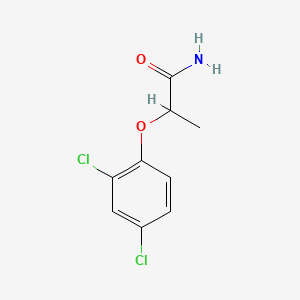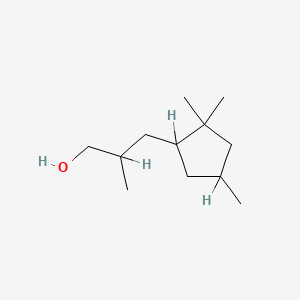
beta,2,2,4-Tetramethylcyclopentanepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta,2,2,4-Tetramethylcyclopentanepropanol: is an organic compound with the molecular formula C12H24O It is a cyclopentane derivative with four methyl groups and a propanol group attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta,2,2,4-Tetramethylcyclopentanepropanol typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of 2,2,4-trimethylcyclopentanone with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as toluene or dichloromethane
Catalyst: Strong bases like sodium hydride or potassium tert-butoxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Beta,2,2,4-Tetramethylcyclopentanepropanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the methyl groups or the hydroxyl group. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
科学的研究の応用
Beta,2,2,4-Tetramethylcyclopentanepropanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of beta,2,2,4-Tetramethylcyclopentanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,2,4-Trimethylpentane: A structurally similar compound with three methyl groups attached to a pentane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
2,2,4-Trimethylcyclopentanone: A ketone derivative of cyclopentane with three methyl groups.
Uniqueness: Beta,2,2,4-Tetramethylcyclopentanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
94201-31-7 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
2-methyl-3-(2,2,4-trimethylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C12H24O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h9-11,13H,5-8H2,1-4H3 |
InChIキー |
JDXDZOPSWDWWDU-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C1)(C)C)CC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



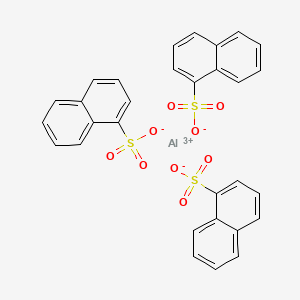
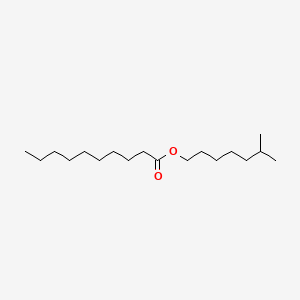
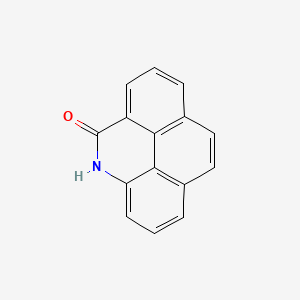

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)

